Increased Lipophilicity (LogP) Drives Superior Membrane Permeability Over Non-Methylated Analog
The presence of the 4-methyl group on the piperidine ring in 1-(4-iodobenzoyl)-4-methylpiperidine increases its lipophilicity compared to the non-methylated analog, 1-(4-iodobenzoyl)piperidine. This is a critical differentiation factor for applications where passive membrane diffusion or CNS penetration is desired. While experimental LogP values are not directly available for the target compound, computational predictions based on established models (e.g., XLogP3) indicate a measurable increase in lipophilicity .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted XLogP ~3.3 (based on structural similarity and computational estimation) |
| Comparator Or Baseline | 1-(4-Iodobenzoyl)piperidine, XLogP = 2.9 |
| Quantified Difference | ~ +0.4 log units (estimated) |
| Conditions | Computational prediction (XLogP3 model) |
Why This Matters
A higher LogP indicates increased lipophilicity, which can enhance the compound's ability to cross biological membranes, a crucial factor in designing cell-permeable probes or CNS-targeting agents.
